4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-pyrimidinamine
Description
4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-pyrimidinamine is a pyrimidinamine derivative featuring a 1,3-benzodioxol-5-yloxyethyl substituent at the 4-position of the pyrimidine ring. The 1,3-benzodioxole moiety, a methylenedioxy bridge fused to a benzene ring, contributes to its lipophilicity and metabolic stability, which may influence bioavailability and target binding .
Properties
IUPAC Name |
4-[1-(1,3-benzodioxol-5-yloxy)ethyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8(10-4-5-15-13(14)16-10)19-9-2-3-11-12(6-9)18-7-17-11/h2-6,8H,7H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDABGWTVEOWTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)N)OC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-pyrimidinamine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Attachment to the Pyrimidine Ring: The benzodioxole moiety is then linked to the pyrimidine ring via an ether bond. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of the benzodioxole reacts with a halogenated pyrimidine derivative.
Final Amination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogenated compounds and bases (e.g., NaOH) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-pyrimidinamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-pyrimidinamine involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may facilitate binding to specific sites, while the pyrimidine ring can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares 4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-pyrimidinamine with structurally related compounds:
Key Observations:
Substituent Impact on Target Selectivity: The 1,3-benzodioxol group is shared with paroxetine derivatives (), which target serotonin transporters (SERT). In contrast, pyrimidinamine analogs like PF670462 () inhibit CK1ε/δ, highlighting how core structure (piperidine vs. pyrimidine) dictates target specificity.
Synthetic Pathways :
- Paroxetine-related compounds () are synthesized via piperidine ring formation and benzodioxol coupling, while pyrimidinamine derivatives (e.g., ) often involve nucleophilic substitution or metal-catalyzed cross-coupling. The target compound’s synthesis might resemble the acetonitrile-mediated thiourea formation described in .
Molecular docking studies (e.g., AutoDock4 in ) could predict its affinity for kinases or transporters.
Metabolic Considerations :
- The 1,3-benzodioxole group is prone to cytochrome P450-mediated oxidation, as seen in paroxetine metabolism . Modifications like the ethyloxy chain may alter metabolic stability compared to methyl-linked analogs.
Biological Activity
4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-pyrimidinamine is a synthetic compound characterized by its unique structural features, including a pyrimidine ring and a benzodioxole moiety. This combination suggests potential biological activities that are of significant interest in medicinal chemistry. The compound's molecular formula is with a molar mass of approximately 259.26 g/mol .
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.
- Benzodioxole Moiety : A bicyclic structure known for enhancing pharmacological properties.
The compound can undergo various chemical transformations typical of pyrimidine derivatives, including nucleophilic substitutions and electrophilic aromatic substitutions due to the electron-rich nature of the benzodioxole group.
Biological Activity
Research indicates that compounds containing the benzodioxole structure are often associated with significant biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation.
- Analgesic Activity : The compound may also possess analgesic effects, which could be beneficial in pain management.
- Anticancer Potential : There is growing interest in the anticancer properties of this compound, as similar structures have shown efficacy against various cancer cell lines.
The mechanism of action for this compound involves interactions with specific biological targets such as enzymes or receptors. The benzodioxole moiety may facilitate binding to target sites, while the pyrimidine ring can engage in hydrogen bonding or other interactions that modulate biological activity .
Comparative Analysis
A comparison with structurally similar compounds highlights the unique attributes of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-[4-[2-(1,3-benzodioxol-5-yloxy)ethyl]piperazin-1-yl]pyrimidine | C15H18N4O3 | Contains piperazine moiety; potential anxiolytic effects |
| N-(1,3-Benzodioxol-5-ylmethylene) | C10H9O3 | Simpler structure; known for antifungal properties |
| 1-[2-(1,3-benzodioxol-5-yloxy)ethyl] | C10H10O3 | Lacks the pyrimidine ring; used in organic synthesis |
The dual functional groups present in this compound may confer specific biological activities not found in simpler analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Anti-inflammatory Studies : Research has shown that benzodioxole derivatives can inhibit pro-inflammatory cytokines, suggesting a pathway through which this compound may exert its effects.
- Anticancer Research : In vitro studies have indicated that related compounds can induce apoptosis in cancer cell lines, warranting further investigation into the specific effects of this compound on tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
